FXIa-IN-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FXIa-IN-8 is a novel inhibitor of activated coagulation factor XI (FXIa), which plays a crucial role in the intrinsic pathway of blood coagulation. FXIa has emerged as a promising therapeutic target for treating thrombotic diseases due to its role in thrombin generation and clot formation . This compound is designed to selectively inhibit FXIa, thereby reducing the risk of thrombosis with minimal bleeding complications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FXIa-IN-8 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically includes the following steps:
Preparation of Isoquinoline Intermediate: The isoquinoline ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Coupling Reactions: The isoquinoline intermediate is coupled with other fragments, such as naphthalene rings, through palladium-catalyzed cross-coupling reactions.
Final Modifications: The final compound is obtained through additional functional group modifications and purification steps.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography .
化学反应分析
Types of Reactions
FXIa-IN-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and selectivity .
科学研究应用
FXIa-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of FXIa inhibitors.
Biology: Employed in biochemical assays to investigate the role of FXIa in blood coagulation and thrombin generation.
Industry: Utilized in the development of new anticoagulant drugs with improved safety profiles.
作用机制
FXIa-IN-8 exerts its effects by selectively inhibiting the activity of FXIa. The compound binds to the active site of FXIa, preventing its interaction with substrates such as factor IX. This inhibition disrupts the intrinsic pathway of blood coagulation, reducing thrombin generation and clot formation . The molecular targets and pathways involved include the inhibition of FXIa-mediated activation of factor IX and the subsequent downstream effects on thrombin and fibrin formation .
相似化合物的比较
FXIa-IN-8 is compared with other FXIa inhibitors, such as asundexian and other novel P2’ fragment-based inhibitors. The uniqueness of this compound lies in its high selectivity and potency against FXIa, as well as its favorable safety profile with minimal bleeding risk . Similar compounds include:
Asundexian: Another FXIa inhibitor with a different structural motif.
Bicyclic Isoquinoline and Naphthalene Derivatives: Compounds with similar structural features but varying degrees of selectivity and potency.
属性
分子式 |
C31H29ClN8O5 |
---|---|
分子量 |
629.1 g/mol |
IUPAC 名称 |
4-[[(2S)-2-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-4-oxo-4-(4-phenylpiperazin-1-yl)butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C31H29ClN8O5/c32-23-9-12-27(40-20-33-36-37-40)22(18-23)8-13-28(41)35-26(30(43)34-24-10-6-21(7-11-24)31(44)45)19-29(42)39-16-14-38(15-17-39)25-4-2-1-3-5-25/h1-13,18,20,26H,14-17,19H2,(H,34,43)(H,35,41)(H,44,45)/b13-8+/t26-/m0/s1 |
InChI 键 |
AVSRJYMYJIKOOD-FQKQOIFNSA-N |
手性 SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C[C@@H](C(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)/C=C/C4=C(C=CC(=C4)Cl)N5C=NN=N5 |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC(C(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。